2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes This compound is characterized by its unique structure, which includes an amino group, a dihydroxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of 3,4-dihydroxybenzaldehyde, malononitrile, and a cyclic ketone in the presence of a catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions. The catalyst can be a base such as piperidine or a Lewis acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave irradiation has also been explored to enhance the reaction rate and yield. The choice of solvent, temperature, and catalyst concentration are critical parameters that need to be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity as an anticancer agent by inhibiting tyrosine kinase receptors such as EGFR and VEGFR-2.
Organic Synthesis: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as tyrosine kinase receptors. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinase receptors can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3,4-dimethoxyphenyl)-6-pyrimidinone: This compound also contains an amino group and a substituted phenyl group but differs in the heterocyclic core.
2,4-Diamino-5-(3,4-dihydroxyphenyl)-6-pyrimidinone: Similar to the target compound but with an additional amino group.
Uniqueness
2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. Its potential as an anticancer agent further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-amino-4-(3,4-dihydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H14N2O4/c17-7-9-14(8-4-5-10(19)12(21)6-8)15-11(20)2-1-3-13(15)22-16(9)18/h4-6,14,19,21H,1-3,18H2 |
InChI Key |
DTLIZDFEZQPPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)O)O)C(=O)C1 |
Origin of Product |
United States |
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